2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol
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Overview
Description
2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol is a synthetic organic compound that features a quinazoline moiety substituted with a bromine atom at the 6-position, linked to a piperazine ring, which is further connected to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.
Bromination: The quinazoline core is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperazine Substitution: The brominated quinazoline is reacted with piperazine to form the desired piperazine-quinazoline intermediate.
Ethanol Group Introduction: Finally, the ethanol group is introduced via nucleophilic substitution using an appropriate alkylating agent like ethylene oxide or ethyl bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of antipsychotic and antidepressant drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors (e.g., dopamine and serotonin receptors). The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(piperazin-1-yl)ethan-1-ol: A structurally similar compound with a piperazine ring and an ethanol group, but lacking the quinazoline moiety.
4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol: Another compound with a piperazine ring, but featuring a thiazepine ring instead of quinazoline.
Uniqueness
2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol is unique due to the presence of the brominated quinazoline moiety, which imparts distinct pharmacological properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O/c15-12-1-2-13-11(9-12)10-16-14(17-13)19-5-3-18(4-6-19)7-8-20/h1-2,9-10,20H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLZFPAGGREEDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C3C=C(C=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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